Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane
Description
Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda⁵-phosphane (CAS: 1169942-85-1) is a specialized organoboron-phosphorus hybrid compound with the molecular formula C₃₁H₃₃BBrO₂P and a molecular weight of 559.28 g/mol . Structurally, it features a triphenylphosphorane core linked to a benzyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This compound is primarily utilized as a lipidogenesis inhibitor for treating dyslipidemia and cancer, and its boronate ester group enables applications in positron emission tomography (PET) imaging via fluorination .
Safety data indicate it carries hazard code Xi (irritant), with risk statements H36/37/38 (irritating to eyes, respiratory system, and skin) and a WGK 3 classification (highly water-hazardous) . Commercial suppliers such as LEAP Chem and TRC offer it at prices around $60.00/100 mg .
Properties
IUPAC Name |
bromo-triphenyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33BBrO2P/c1-30(2)31(3,4)35-32(34-30)26-16-14-15-25(23-26)24-36(33,27-17-8-5-9-18-27,28-19-10-6-11-20-28)29-21-12-7-13-22-29/h5-23H,24H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUAINFNUMVRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CP(C3=CC=CC=C3)(C4=CC=CC=C4)(C5=CC=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33BBrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane typically involves the following steps:
Formation of the Boronate Ester: The boronate ester moiety is synthesized by reacting 3-bromobenzyl alcohol with pinacol and boron trichloride.
Phosphane Formation: The triphenylphosphane moiety is introduced by reacting triphenylphosphine with the boronate ester under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane undergoes various types of reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The bromine atom can be substituted in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Biaryl compounds when used in Suzuki-Miyaura coupling.
Scientific Research Applications
Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be used in the development of pharmaceuticals through its role in organic synthesis.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronate ester moiety acts as a nucleophile, while the bromine atom serves as a leaving group in substitution reactions. The phosphane moiety can stabilize transition states and intermediates, facilitating the reaction process.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a phosphorane core and boronate ester functionality. Below is a comparative analysis with analogous organoboron derivatives:
Table 1: Structural and Molecular Comparisons
Key Differences:
Phosphorus-Boron Synergy : The main compound’s triphenylphosphorane group distinguishes it from simpler boronate esters, enhancing its stability and enabling interactions with biological targets (e.g., lipid metabolism enzymes) . In contrast, compounds like 2-(4-bromophenyl)-dioxaborolane lack phosphorus, limiting their therapeutic utility .
Substituent Effects : The trifluoromethyl group in 1030832-72-4 increases lipophilicity and electron-withdrawing effects, favoring reactivity in cross-coupling over biological activity . The fluorine in 1256360-47-0 improves metabolic stability but reduces steric bulk compared to the main compound’s benzyl-phosphorane system .
Safety Profiles : While the main compound is classified as WGK 3 , 2-(3-(bromomethyl)phenyl)-dioxaborolane (214360-74-4) carries a higher hazard (H314: causes severe skin burns ) due to its reactive bromomethyl group .
Biological Activity
Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane is a complex organophosphorus compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial properties, enzyme inhibition capabilities, and pharmacokinetic profiles.
Chemical Structure and Properties
- Molecular Formula : C31H33BBrO2P
- Molecular Weight : 559.3 g/mol
- CAS Number : 302348-51-2
- IUPAC Name : bromo-triphenyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-λ5-phosphane
Antimicrobial Activity
Recent studies have indicated that compounds similar to bromotriphenyl phosphane exhibit notable antimicrobial properties. For instance, a related study evaluated various synthesized compounds' Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against multidrug-resistant bacteria. The most potent compound in that series showed an MIC of 6.25 mg/mL and an MBC of 12.5 mg/mL against XDR-S. Typhi .
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
Enzyme Inhibition Studies
The compound has also been investigated for its inhibitory effects on alkaline phosphatase (ALP). The most effective derivative demonstrated an IC50 value of 1.469 ± 0.02 µM, indicating strong competitive inhibition . The enzyme kinetics were analyzed using the Lineweaver-Burk plot method.
Molecular Docking Studies
Molecular docking studies revealed critical interactions between bromotriphenyl phosphane and target proteins. For instance, it established several hydrogen bonds with key amino acids in the active site of ALP, which contributes to its inhibitory efficacy. The binding affinity was quantified with a Gibbs free energy change (ΔG) of -7.5648 kCal/mole, suggesting favorable interactions with the target protein .
Pharmacokinetic Profile
The pharmacokinetic evaluation showed that bromotriphenyl phosphane adheres to Lipinski's Rule of Five, indicating good drug-like properties. However, it was noted that this compound does not cross the blood-brain barrier (BBB), which may limit its central nervous system applications . The compound's absorption characteristics were also assessed:
| Property | Value |
|---|---|
| GI Absorption | High |
| BBB Permeant | No |
| Log Kp (skin permeation) | -6.29 cm/s |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
